4-hydroxy-N'-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
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Overview
Description
4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with a molecular formula of C14H15N3O3 This compound is known for its unique structure, which includes a quinoline core, a hydrazide group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves the condensation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the quinoline core can be reduced to form a hydroxyl group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinoline-2,4-dione derivative, while reduction of the carbonyl group can produce a dihydroquinoline derivative.
Scientific Research Applications
4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide include:
- 4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
- 4-hydroxy-N’-[(E)-1-methylethylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
- 4-hydroxy-2-oxo-N’-[(4-pyridinylmethylene)]-1,2-dihydro-3-quinolinecarbohydrazide .
Uniqueness
What sets 4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide apart is its specific structural configuration, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C14H15N3O3 |
---|---|
Molecular Weight |
273.29 g/mol |
IUPAC Name |
N-[(E)-butan-2-ylideneamino]-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C14H15N3O3/c1-3-8(2)16-17-14(20)11-12(18)9-6-4-5-7-10(9)15-13(11)19/h4-7H,3H2,1-2H3,(H,17,20)(H2,15,18,19)/b16-8+ |
InChI Key |
KLZJRKVTJSDVTR-LZYBPNLTSA-N |
Isomeric SMILES |
CC/C(=N/NC(=O)C1=C(C2=CC=CC=C2NC1=O)O)/C |
Canonical SMILES |
CCC(=NNC(=O)C1=C(C2=CC=CC=C2NC1=O)O)C |
Origin of Product |
United States |
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